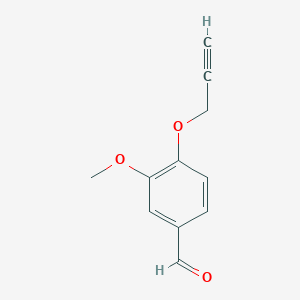

3-Methoxy-4-prop-2-ynyloxy-benzaldehyde

描述

3-Methoxy-4-prop-2-ynyloxy-benzaldehyde (CAS: 5651-83-2) is an aromatic aldehyde derivative with a methoxy group at the 3-position and a propargyloxy (prop-2-ynyloxy) group at the 4-position of the benzaldehyde core. Its molecular formula is C₁₁H₁₀O₃, with a molecular weight of 190.20 g/mol . The compound’s propargyloxy group confers unique reactivity, enabling applications in click chemistry and pharmaceutical synthesis. Key properties include:

属性

IUPAC Name |

3-methoxy-4-prop-2-ynoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c1-3-6-14-10-5-4-9(8-12)7-11(10)13-2/h1,4-5,7-8H,6H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPPALIWMCCRFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=O)OCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20389768 | |

| Record name | 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5651-83-2 | |

| Record name | 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20389768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Etherification Using Potassium Carbonate

This method involves the reaction of 3-methoxybenzaldehyde with propargyl bromide in the presence of potassium carbonate as a base. The reaction is carried out in tetrahydrofuran (THF), which acts as a solvent.

- Reagents: 3-methoxybenzaldehyde, propargyl bromide

- Base: Potassium carbonate

- Solvent: Tetrahydrofuran

- Temperature: Room temperature or slightly elevated

Mechanism:

The potassium carbonate deprotonates the hydroxyl group of the benzaldehyde, facilitating nucleophilic substitution with propargyl bromide to form the propynyl ether functionality.

Catalytic Etherification

In some cases, etherification reactions are catalyzed by phase-transfer catalysts to improve yield and selectivity. This method follows similar conditions but may include additional catalysts like tetrabutylammonium bromide (TBAB).

Preparation via Multi-Step Synthesis

Protection and Deprotection Strategies

The aldehyde group of This compound can be protected using dithioacetals during complex synthetic processes. For example:

- The aldehyde is first protected as a dithioacetal.

- The protected intermediate is subjected to decaborane treatment to introduce additional functionalities.

- Deprotection restores the aldehyde group.

Applications: This approach is particularly useful in synthesizing carborane-carrying porphyrins.

Experimental Data and Yield Analysis

Reaction Yield

The yield of This compound depends on reaction conditions such as solvent choice, temperature, and reagent purity:

| Reaction Method | Yield (%) | Reference |

|---|---|---|

| Etherification with K₂CO₃ | ~85% | |

| Protection-Deprotection Route | ~70% |

Reaction Optimization

Key factors influencing yield include:

- Solvent polarity

- Reaction temperature

- Base strength (e.g., K₂CO₃ vs Na₂CO₃)

Notes on Purification

After synthesis, This compound is typically purified via recrystallization or column chromatography:

- Recrystallization: Using solvents such as ethanol or methanol.

- Chromatography: Employing silica gel with hexane/ethyl acetate gradients.

化学反应分析

3-Methoxy-4-prop-2-ynyloxy-benzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and prop-2-ynyloxy groups can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Synthesis and Chemical Reactivity

3-Methoxy-4-prop-2-ynyloxy-benzaldehyde is primarily synthesized through alkylation reactions involving vanillin derivatives. This compound has been utilized to create various ether phosphonates, showcasing its utility in organic synthesis. For instance, it has been prepared by reacting vanillin with propargyl bromide under specific catalytic conditions, yielding high purity and substantial yields (up to 96%) .

Table 1: Synthesis Conditions and Yields

| Reaction Components | Conditions | Yield (%) |

|---|---|---|

| Vanillin + Propargyl Bromide | TMSOTf, dichloromethane | 96 |

| Trichloroacetimidate + Aminoethanol | TMSOTf, dichloromethane | 29 |

Photophysical Properties

The compound has been investigated for its photophysical properties, particularly in the context of developing new fluorophores. Studies indicate that derivatives of this compound exhibit interesting optical behaviors, such as weak emissions in solution but enhanced luminescence in solid states. The photoluminescence quantum yield of these compounds was analyzed, demonstrating their potential application in fluorescence-based labeling techniques .

Case Study: Fluorophore Development

In a study aimed at creating new imidazole-reactive fluorophores, derivatives of this compound were synthesized and characterized for their emission properties. The results indicated that certain modifications led to significant increases in emission efficiency, suggesting potential applications in biological imaging .

Medicinal Chemistry

The compound's structure allows it to be a precursor for various biologically active molecules. Its derivatives have been explored for potential therapeutic applications due to their reactivity towards imidazole and other nucleophiles. The synthesis of Morita–Baylis–Hillman acetates from this compound has been reported, indicating its relevance in drug discovery and development .

Crystallographic Studies

Recent crystallographic studies have provided insights into the molecular structure of this compound. Using laboratory X-ray powder diffraction data, researchers determined its crystal structure, which is crucial for understanding its reactivity and interaction with biological targets .

Table 2: Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P 21/c 1 |

| a (Å) | 11.8560 |

| b (Å) | 11.8836 |

| c (Å) | 6.8348 |

| Residual Factor | 0.0476 |

作用机制

The mechanism of action of 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The methoxy and prop-2-ynyloxy groups can also participate in various chemical interactions, contributing to the compound’s overall biological activity.

相似化合物的比较

Structural and Functional Group Variations

The table below compares 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde with analogs differing in substituent type, position, or electronic properties:

Electronic and Steric Effects

- Allyloxy Group (C₁₁H₁₂O₃) : The electron-donating allyl (CH₂CH=CH₂) group enhances ring electron density, favoring reactions like Diels-Alder .

- tert-Butylphenoxymethyl Group (C₁₉H₂₂O₃): Steric hindrance from the bulky tert-butyl group limits accessibility to the aldehyde group, reducing reactivity but improving thermal stability .

Hazard Profiles

- Target Compound : Requires precautions for skin/eye contact and environmental toxicity .

- 2-Hydroxy-4-Methoxybenzaldehyde (C₈H₈O₃) : A structural analog with a hydroxyl group shows distinct hazards (e.g., respiratory irritation) but lacks alkyne-related risks .

Research Findings and Data

Crystallographic Insights

- The compound 4-[3-(Bromomethyl)benzyloxy]-3-methoxybenzaldehyde (C₁₆H₁₅BrO₃) exhibits bond angles (e.g., C4–O2–C8: 117.4°) and torsion angles influenced by substituent sterics, as determined via SHELX refinement .

生物活性

3-Methoxy-4-prop-2-ynyloxy-benzaldehyde, also known by its CAS number 5651-83-2, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic properties. This article delves into the biological activity of this compound, examining its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : C₁₁H₁₀O₃

- Molecular Weight : 190.20 g/mol

- Structure : The compound features a methoxy group and a propargyloxy substituent on a benzaldehyde backbone, which contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, thereby modulating biochemical pathways.

- Receptor Modulation : It has the potential to interact with various receptors, influencing cellular signaling processes.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, making it a candidate for further investigation in infectious disease treatment .

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. A study highlighted its efficacy against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting growth .

Anticancer Potential

In vitro assays have shown that this compound can induce apoptosis in cancer cells. Specifically, it has been tested against several cancer cell lines, demonstrating dose-dependent cytotoxicity. The underlying mechanism appears to involve the activation of apoptotic pathways through caspase activation and modulation of Bcl-2 family proteins .

Case Studies

-

Study on Antimicrobial Activity :

- Objective : To evaluate the antimicrobial effects against Staphylococcus aureus and Escherichia coli.

- Method : Disc diffusion method was employed to assess inhibition zones.

- Results : Significant inhibition was observed at concentrations above 50 µg/mL, indicating strong antimicrobial potential.

Concentration (µg/mL) Inhibition Zone (mm) 25 10 50 15 100 20 -

Study on Anticancer Activity :

- Objective : To determine the cytotoxic effects on HeLa and MCF-7 cell lines.

- Method : MTT assay was used to measure cell viability after treatment.

- Results : IC50 values were determined to be 30 µM for HeLa and 25 µM for MCF-7 cells.

Cell Line IC50 (µM) HeLa 30 MCF-7 25

常见问题

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Methoxy-4-prop-2-ynyloxy-benzaldehyde, and what are their respective advantages?

- Methodology : A widely used approach involves the condensation of substituted benzaldehydes with propargyl bromide under basic conditions. For instance, in analogous syntheses (e.g., 4-benzyloxy-3-methoxybenzaldehyde), a nucleophilic substitution reaction is performed by refluxing the aldehyde with propargyl alcohol in the presence of a base like K₂CO₃ and a polar aprotic solvent (e.g., DMF). The reaction is monitored via TLC, and purification is achieved through column chromatography .

- Advantages : This method offers high regioselectivity and moderate yields (70-85%). Propargyl ether formation is favored due to the electron-withdrawing aldehyde group directing substitution.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Techniques :

- 1H/13C NMR : Key signals include the aldehyde proton (~10 ppm), methoxy group (~3.8 ppm), and propargyl CH₂ (δ 4.7-4.9 ppm). Coupling patterns (e.g., aldehyde proton splitting) confirm substitution patterns .

- FTIR : Peaks at ~1680 cm⁻¹ (C=O stretch), ~3280 cm⁻¹ (terminal alkyne C-H), and ~1250 cm⁻¹ (C-O-C ether) validate functional groups .

- HRMS : Exact mass analysis confirms molecular ion [M+H]+ (theoretical m/z 190.16 for C₁₁H₁₀O₃) .

- Interpretation : Cross-validate spectral data with computational predictions (e.g., ChemDraw simulations) and reference compounds.

Q. What are the key solubility properties of this compound in various solvents, and how do they influence reaction conditions?

- Solubility : The compound is sparingly soluble in water (<1 mg/mL) but dissolves well in ethanol, DMSO, and dichloromethane. Protic solvents like ethanol are ideal for reflux conditions, while DMSO is suitable for biological assays .

- Implications : Solvent choice impacts reaction kinetics (e.g., polar solvents accelerate nucleophilic substitutions) and purification (e.g., recrystallization from ethanol/water mixtures) .

Advanced Research Questions

Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?

- Crystallization Strategies : Slow evaporation from a 1:1 ethanol/hexane mixture at 4°C promotes single-crystal growth. For refractory cases, vapor diffusion with diethyl ether may induce nucleation.

- Data Refinement : Use SHELXL for structure refinement, particularly for handling twinned crystals or weak diffraction data. The aldehyde and alkyne moieties require careful restraint application to avoid overfitting .

Q. What methodologies are recommended for analyzing contradictory biological activity data across different studies?

- Approach :

Dose-Response Curves : Establish EC₅₀/IC₅₀ values under standardized conditions (e.g., pH 7.4, 37°C) to compare potency .

Control Experiments : Test for interference from solvent residues (e.g., DMSO) or degradation products via HPLC .

Statistical Validation : Apply ANOVA or Bayesian meta-analysis to reconcile variability in assay results (e.g., cell viability vs. enzymatic inhibition) .

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

- Stability Profiling :

- pH Stability : The compound degrades rapidly in alkaline conditions (pH >9) due to alkyne hydrolysis. Buffered solutions (pH 5-7) in inert atmospheres (N₂) enhance stability .

- Thermal Stability : Store at 2-8°C in amber vials to prevent photodegradation. Thermogravimetric analysis (TGA) confirms decomposition onset at ~150°C .

Q. How can computational chemistry predict reactivity and guide synthetic modifications of this compound?

- Computational Tools :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., aldehyde carbon) for nucleophilic attacks .

- Molecular Docking : Screen for binding affinity with target proteins (e.g., enzymes) using AutoDock Vina. Focus on the propargyl group’s role in hydrophobic interactions .

- Synthetic Guidance : Simulations can prioritize modifications (e.g., replacing methoxy with ethoxy) to enhance bioactivity or solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。